5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one
Overview
Description
5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C9H7ClO2 and its molecular weight is 182.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels
Mode of Action
The mode of action of benzofuran derivatives can vary widely depending on the specific compound and its targets. Some benzofuran derivatives have been shown to inhibit enzymes, block receptors, or modulate ion channels
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
The molecular and cellular effects of benzofuran derivatives can vary depending on their specific targets and mode of action. Some benzofuran derivatives have been shown to have cytotoxic effects, while others have anti-inflammatory or antioxidant effects .
Biochemical Analysis
Biochemical Properties
5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to exhibit strong biological activities, such as inhibiting enzymes involved in oxidative stress and inflammation . The interactions between this compound and these biomolecules are crucial for its biochemical properties and potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects on different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These effects are mediated through the compound’s ability to interfere with key cellular processes and signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Benzofuran derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are involved in inflammatory processes . These interactions contribute to the compound’s anti-inflammatory and anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Benzofuran derivatives have been reported to maintain their biological activity over extended periods, although their stability and degradation rates can vary depending on the experimental conditions . Long-term studies have shown that these compounds can have sustained effects on cellular function, including prolonged inhibition of cell growth and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives exhibit dose-dependent effects, with higher doses leading to increased biological activity and potential toxic or adverse effects . For example, high doses of benzofuran compounds have been associated with toxicity in host cells after long-term administration . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, contributing to their biological activity . The compound’s metabolism can lead to the formation of active metabolites that further enhance its therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-7-methyl-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGZIURWRJSTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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